molecular formula C19H19N3O4 B2748825 N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-05-7

N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2748825
CAS No.: 898423-05-7
M. Wt: 353.378
InChI Key: QQIJQZNEJSQXNU-UHFFFAOYSA-N
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Description

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also appears to contain a pyridoquinoline structure, which is a tricyclic compound consisting of a pyridine ring fused to a quinoline. The presence of the oxalamide group suggests it may have amide-like properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring and the pyridoquinoline structure would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution. The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures have moderate to high polarity due to the presence of polar functional groups and aromatic rings .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The compound and its analogs have been synthesized through various methods, including coupling reactions and the use of specific reagents for introducing functional groups to the furan and quinoline moieties. For instance, N-(Quinolin-6-yl)furan-2-carboxamide was prepared by coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by reactions to introduce additional functional groups (El’chaninov & Aleksandrov, 2017).

Chemical Properties and Reactivity

Reactivity and Functionalization : Research into the compound's analogs demonstrates their reactivity and potential for functionalization. For example, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) was shown to be an effective ligand for promoting Cu-catalyzed N-arylation of anilines and secondary amines, indicating the compound's utility in synthetic chemistry applications (Bhunia, Kumar, & Ma, 2017).

Potential Applications

Detection of Metal Ions : A chemosensor based on quinoline and furan structures, similar in context to the compound , demonstrated selectivity and sensitivity for detecting metal ions such as Zn(II) and Cu(II), showcasing potential applications in environmental monitoring and biochemistry (Kim et al., 2018).

Antitubercular Agents : Hybrid scaffolds incorporating furan and quinoline moieties, akin to the target compound, have shown promise as potent antitubercular agents. This suggests potential medicinal chemistry applications in the development of novel therapeutics for tuberculosis (Rajpurohit et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Without more specific information, it’s difficult to predict .

Future Directions

The future research directions would depend on the specific properties and activities of this compound. It could potentially be explored for various applications based on its structure and reactivity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-16-6-5-13-10-14(9-12-3-1-7-22(16)17(12)13)21-19(25)18(24)20-11-15-4-2-8-26-15/h2,4,8-10H,1,3,5-7,11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIJQZNEJSQXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CO4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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